molecular formula C12H19BClNO2 B1453391 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl CAS No. 1072946-21-4

3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl

Cat. No. B1453391
CAS RN: 1072946-21-4
M. Wt: 255.55 g/mol
InChI Key: CYTHVUIHUCIBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl (3-PMPB-HCl) is a boronic acid derivative with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmaceutical research. 3-PMPB-HCl has been used in the synthesis of a variety of compounds such as pharmaceuticals, dyes, and insecticides. In addition, 3-PMPB-HCl has been used in the development of novel drug delivery systems, as well as in the synthesis of peptides and other biologically active compounds.

Scientific Research Applications

  • Synthesis of Biaryl Libraries : The compound is utilized in the synthesis of biaryl libraries. For example, Boc-protected (piperazin-1-ylmethyl)biaryls were synthesized from (Boc-piperazin-1-ylmethyl) phenylboronic acid pinacol esters via a microwave-mediated Suzuki–Miyaura coupling with aryl bromides (Spencer et al., 2011).

  • Antifungal Applications : The antifungal activity of 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue has been investigated. The study found that 3-piperazine-bis(benzoxaborole) showed higher inhibitory activity towards certain filamentous fungi compared to standard antibiotics, whereas its bis(phenylboronic acid) analogue was inactive (Wieczorek et al., 2014).

  • Spectroscopic Properties and Quantum Mechanical Study : The compound has been used in the study of spectroscopic properties and quantum mechanical analysis of related compounds, demonstrating significant implications in the field of organic chemistry (Devi et al., 2020).

  • Synthesis and Antiosteoclast Activity : Phenylboronic acid derivatives have been synthesized and shown to exhibit moderate to high antiosteoclast and osteoblast activity, suggesting potential applications in the treatment of bone-related diseases (Reddy et al., 2012).

  • Inhibitors in Pharmacology : Piperidine derivatives have been investigated for their potential use as inhibitors in various pharmacological applications, demonstrating the compound's relevance in drug discovery (Ahn et al., 2007).

properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2.ClH/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9,15-16H,1-3,7-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTHVUIHUCIBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674463
Record name {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072946-21-4
Record name {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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